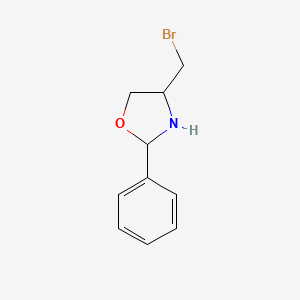

4-(Bromomethyl)-2-phenyl-1,3-oxazolidine

Description

4-(Bromomethyl)-2-phenyl-1,3-oxazolidine is a heterocyclic compound featuring a five-membered oxazolidine ring with a bromomethyl (-CH2Br) substituent at the 4-position and a phenyl group at the 2-position. The bromomethyl group enhances electrophilicity, making the compound a valuable intermediate in nucleophilic substitution reactions or cross-coupling processes.

Properties

CAS No. |

63221-91-0 |

|---|---|

Molecular Formula |

C10H12BrNO |

Molecular Weight |

242.11 g/mol |

IUPAC Name |

4-(bromomethyl)-2-phenyl-1,3-oxazolidine |

InChI |

InChI=1S/C10H12BrNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |

InChI Key |

AJKALFSKRLLYFA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(O1)C2=CC=CC=C2)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-phenyl-1,3-oxazolidine typically involves the reaction of 2-phenyl-1,3-oxazolidine with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) as the brominating reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone, under mild conditions and often with the aid of a radical initiator .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The reactants are mixed in a pipeline and passed through a constant-temperature water bath reactor under illumination, which facilitates the bromination process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-phenyl-1,3-oxazolidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinones.

Reduction Reactions: Reduction can lead to the formation of 2-phenyl-1,3-oxazolidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 2-phenyl-1,3-oxazolidine.

Oxidation: The major product is 2-phenyl-1,3-oxazolidinone.

Reduction: The major product is 2-phenyl-1,3-oxazolidine.

Scientific Research Applications

4-(Bromomethyl)-2-phenyl-1,3-oxazolidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting bacterial infections.

Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-phenyl-1,3-oxazolidine involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Bromomethyl vs. Dichloroacetyl Groups

- This compound : The bromomethyl group is a strong leaving group, facilitating alkylation or cross-coupling reactions. Its electrophilicity contrasts with the electron-withdrawing dichloroacetyl group in 3-dichloroacetyl-2,2-dimethyl-1,3-oxazolidine , which acts as a herbicide safener by inducing detoxifying enzymes like glutathione-S-transferase (GST) .

- Key Difference : Bromomethyl derivatives are more reactive in substitution reactions, whereas dichloroacetyl groups enhance metabolic detoxification pathways.

Bromomethyl vs. Aromatic/Functionalized Substituents

- 4-Phenyl-1,3-oxazolidines with substituents like -Cl, -OCH3, or furyl groups (e.g., 3-[3-(2-furylmethyl)-4-phenyl-1,3-oxazolidin-2-yl]-1H-indole ) exhibit moderate to significant antimicrobial activity. The bromomethyl group’s lack of direct antimicrobial data in the evidence suggests its primary utility lies in synthetic applications rather than direct bioactivity .

Structural Analogues: Ring Systems and Functionalization

- Ring Heteroatoms : 1,3-Oxazolidines (N and O) differ from 1,3-dioxolanes (two O atoms) in electronic properties, affecting their stability and reactivity. Dioxolanes are less basic but more hydrolytically stable .

- Functionalization Potential: Bromomethyl groups enable nucleophilic substitutions, whereas oxazolones (e.g., 4-(2-methoxybenzylidene)-2-phenyl-oxazol-5-one) are electrophilic at C5, aiding peptide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.